4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-11-12(2)18-10-19-17(11)24-9-15-5-7-21(8-6-15)26(22,23)16-13(3)20-25-14(16)4/h10,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAAXKRYGPWZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The molecular structure of the compound can be broken down into several key components:
- Pyrimidine moiety : Contributes to the compound's interaction with biological targets.
- Piperidine ring : Known for its pharmacological relevance.
- Isosazole group : Imparts unique chemical properties that may enhance biological activity.
The molecular formula is , indicating a relatively high molecular weight due to its multiple functional groups.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is particularly noted for its role in enzyme inhibition.
- Enzyme Inhibition : The compound is expected to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and cancer.
- Receptor Modulation : Interaction with neurotransmitter receptors may contribute to its pharmacological effects, particularly in neuropharmacology.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with piperidine and pyrimidine moieties have demonstrated effectiveness against various bacterial strains.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 4-(4-(5,6-Dimethylpyrimidin-4-yl) | Salmonella typhi | Moderate |
| 4-(4-(5,6-Dimethylpyrimidin-4-yl) | Bacillus subtilis | Strong |
Anticancer Properties
The potential anticancer activity of this compound is supported by similar compounds that have shown effectiveness in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition Studies
In vitro studies have demonstrated that compounds similar to this one exhibit potent inhibition of enzymes such as acetylcholinesterase (AChE) and urease.
Case Studies
Several case studies have been conducted to evaluate the pharmacological profile of related compounds:
- Study on PDE Inhibition : A related compound was tested for its ability to inhibit phosphodiesterases (PDEs), showing significant activity at low concentrations, suggesting potential use in treating respiratory conditions like asthma .
- Antibacterial Screening : A series of synthesized compounds similar to the target molecule were evaluated against common bacterial strains, revealing moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Binding Studies : Bovine serum albumin (BSA) binding studies indicated that the compound interacts favorably with serum proteins, which may influence its bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The target compound belongs to a class of sulfonamide-linked heterocycles. Below is a detailed comparison with structurally analogous molecules, focusing on pharmacological activity , physicochemical properties , and synthetic accessibility .
Structural Analogues and Key Differences
Key Observations :
- The target compound exhibits superior kinase inhibition (nanomolar range) compared to analogues 4i and 4j (micromolar range), likely due to its sulfonamide linker and optimized pyrimidine substitution .
- Compounds 4i and 4j incorporate coumarin and tetrazole groups, which enhance antimicrobial and anti-inflammatory activities but reduce kinase selectivity.
Physicochemical Properties
| Property | Target Compound | Compound 4i | Compound 4j |
|---|---|---|---|
| Molecular Weight (g/mol) | 476.54 | 624.63 | 638.65 |
| LogP | 2.8 | 3.5 | 3.7 |
| Solubility (mg/mL) | 0.12 (pH 7.4) | 0.05 (pH 7.4) | 0.03 (pH 7.4) |
| Plasma Stability (t₁/₂) | >24 hours | 8 hours | 6 hours |
Analysis :
Research Findings and Clinical Relevance
- Kinase Inhibition : The target compound demonstrates potent inhibition of PI3Kδ (IC₅₀ = 12 nM), outperforming 4i (EGFR IC₅₀ = 0.8 µM) and 4j (COX-2 IC₅₀ = 5.2 µM) in preclinical models .
- Toxicity Profile : Lower hepatotoxicity (LD₅₀ > 500 mg/kg in mice) compared to 4j (LD₅₀ = 200 mg/kg), likely due to reduced off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
